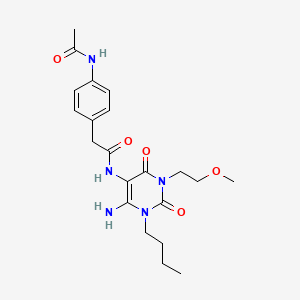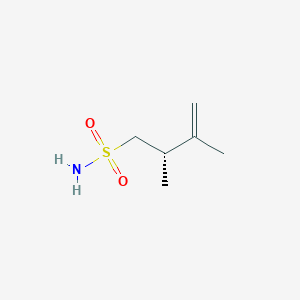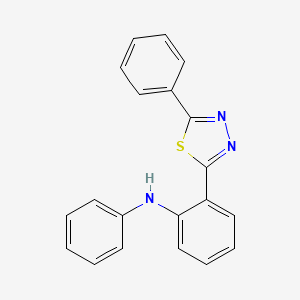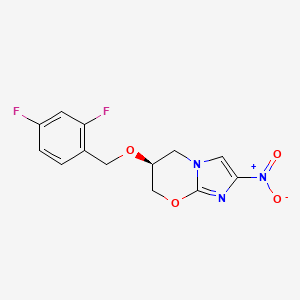
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. The compound’s structure suggests it could interact with biological molecules, making it a candidate for drug development and other scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide likely involves multiple steps, including the formation of the pyrimidine ring and the attachment of various functional groups. Typical synthetic routes might include:
Formation of the Pyrimidine Ring: This could involve the condensation of urea with a β-dicarbonyl compound under acidic or basic conditions.
Functional Group Modifications: Introduction of the acetamido and amino groups through acylation and amination reactions.
Final Assembly: Coupling of the pyrimidine derivative with the acetamidophenyl moiety under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the amino or methoxyethyl groups.
Reduction: Reduction of the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide could have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Biochemical Research: Study of its interactions with proteins, nucleic acids, or other biomolecules.
Pharmaceuticals: Development of new therapeutic agents for treating diseases.
Industrial Applications: Use in the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
作用机制
The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
相似化合物的比较
Similar Compounds
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: can be compared with other pyrimidine derivatives or acetamidophenyl compounds.
Unique Features: The combination of the pyrimidine ring with the acetamidophenyl moiety and the specific functional groups attached to the structure.
Highlighting Uniqueness
Structural Complexity: The unique arrangement of functional groups and the overall molecular architecture.
Potential Biological Activity: The specific interactions with biological targets that may not be observed with similar compounds.
属性
CAS 编号 |
628279-21-0 |
|---|---|
分子式 |
C21H29N5O5 |
分子量 |
431.5 g/mol |
IUPAC 名称 |
2-(4-acetamidophenyl)-N-[6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C21H29N5O5/c1-4-5-10-25-19(22)18(20(29)26(21(25)30)11-12-31-3)24-17(28)13-15-6-8-16(9-7-15)23-14(2)27/h6-9H,4-5,10-13,22H2,1-3H3,(H,23,27)(H,24,28) |
InChI 键 |
FSGAXFZTVXDFDK-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCOC)NC(=O)CC2=CC=C(C=C2)NC(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B12937369.png)
![8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)
![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12937386.png)
![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)




![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)

